molecular formula C34H25N9Na2O7S2 B1232241 Ferristatin II

Ferristatin II

Cat. No.: B1232241
M. Wt: 781.7 g/mol
InChI Key: OLVNAWLXZDRGPL-RXQMZGKISA-L
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Description

Ferristatin II is a small molecule known for its role as an iron transport inhibitor. It is particularly noted for its ability to degrade transferrin receptor 1, a protein crucial for iron uptake in cells

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ferristatin II involves multiple steps, typically starting with the preparation of intermediate compounds that are subsequently modified through various chemical reactions. The exact synthetic route can vary, but it generally involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the compound’s synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures to ensure efficiency, yield, and purity. This would include scaling up the reactions, refining purification processes, and ensuring compliance with industrial safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions: Ferristatin II undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from this compound, often facilitated by oxidizing agents.

    Reduction: The gain of electrons, typically involving reducing agents.

    Substitution: Replacement of one functional group in this compound with another, often under specific conditions.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures, pressures, and pH levels to ensure optimal results .

Major Products: The major products formed from reactions involving this compound depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its specific mechanism of action, targeting transferrin receptor 1 for degradation through a nystatin-sensitive lipid raft pathway. This distinguishes it from other iron chelators and inhibitors that may act through different mechanisms or target different pathways .

This compound’s ability to modulate iron homeostasis and its potential therapeutic applications make it a compound of significant interest in both research and clinical settings.

Properties

Molecular Formula

C34H25N9Na2O7S2

Molecular Weight

781.7 g/mol

IUPAC Name

disodium;(6E)-4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-oxo-6-(phenylhydrazinylidene)naphthalene-2,7-disulfonate

InChI

InChI=1S/C34H27N9O7S2.2Na/c35-22-10-15-27(26(36)18-22)41-38-24-11-6-19(7-12-24)20-8-13-25(14-9-20)40-42-32-28(51(45,46)47)16-21-17-29(52(48,49)50)33(34(44)30(21)31(32)37)43-39-23-4-2-1-3-5-23;;/h1-18,39H,35-37H2,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2/b41-38?,42-40?,43-33-;;

InChI Key

OLVNAWLXZDRGPL-RXQMZGKISA-L

Isomeric SMILES

C1=CC=C(C=C1)N/N=C\2/C(=CC3=CC(=C(C(=C3C2=O)N)N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)NN=C2C(=CC3=CC(=C(C(=C3C2=O)N)N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Synonyms

ferristatin II
NSC8679

Origin of Product

United States

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